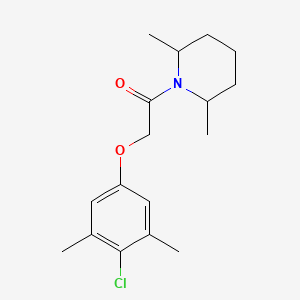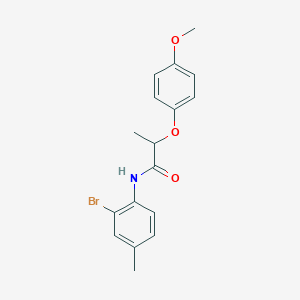![molecular formula C23H16N2 B5240211 1,3-diphenylpyrido[1,2-a]benzimidazole](/img/structure/B5240211.png)
1,3-diphenylpyrido[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylpyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and benzimidazole ring system with phenyl groups attached at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylpyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylpyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups attached to the phenyl or pyridine rings .
Applications De Recherche Scientifique
1,3-Diphenylpyrido[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-diphenylpyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazole: Similar structure with a fused pyrimidine and benzimidazole ring system.
Imidazo[1,2-a]pyridine: Contains a fused imidazole and pyridine ring system.
Benzimidazole: A simpler structure with a fused benzene and imidazole ring system.
Uniqueness
1,3-Diphenylpyrido[1,2-a]benzimidazole is unique due to the presence of phenyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1,3-diphenylpyrido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-3-9-17(10-4-1)19-15-22(18-11-5-2-6-12-18)25-21-14-8-7-13-20(21)24-23(25)16-19/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCASLJXWOWVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylbenzyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5240129.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5240149.png)
![2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline](/img/structure/B5240158.png)

![1-(3,5-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5240174.png)
![1-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5240176.png)
![{4-[3-(1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B5240183.png)
![[3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride](/img/structure/B5240196.png)

![2-{[2-(benzyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol](/img/structure/B5240198.png)
![3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5240206.png)
![2-[(4-methoxyphenyl)acetyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5240212.png)

![1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5240217.png)
